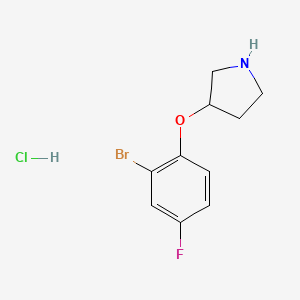

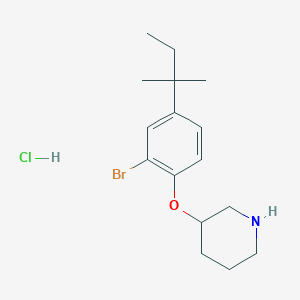

![molecular formula C8H5BrN2O B1525745 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde CAS No. 1194375-12-6](/img/structure/B1525745.png)

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde

Overview

Description

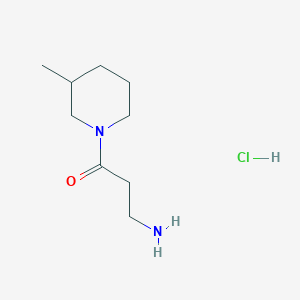

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde is a chemical compound with the molecular formula C8H5BrN2O . It has a molecular weight of 225.04 .

Molecular Structure Analysis

The InChI code for this compound is 1S/C8H5BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H . This code provides a unique identifier for the molecular structure of the compound.Chemical Reactions Analysis

While specific chemical reactions involving this compound are not available, it’s known that N-(pyridin-2-yl)amides and 3-bromoimidazo[1,2-a]pyridines can be synthesized respectively from α-bromoketones and 2-aminopyridine under different reaction conditions .Physical And Chemical Properties Analysis

This compound is a solid at room temperature . It should be stored in a refrigerator .Scientific Research Applications

Dietary Chemical Impact and Gastric Carcinogenesis

A case-control study in Uruguay, a country with high rates of gastric cancer, assessed the impact of dietary chemicals like nitrosodimethylamine and 2-amino-1-methyl-6-phenylimidazo[4,5-b]pyridine from red meat cooking methods on gastric carcinogenesis. The study involved 340 cases and 698 controls, identifying a significant association between these chemicals and an increased risk of gastric cancer, particularly from salted and barbecued meat, indicating the significant role of cooking methods and resulting chemicals in stomach cancer risk (de Stefani et al., 1998).

Cell Kinetics in Human Malignancies

Research on the in vivo administration of bromodeoxyuridine (BrdUrd), a pyrimidine analogue, coupled with flow cytometry in human malignancies provided insights into cell kinetics. The study, involving leukemia, anemia, multiple myeloma, and brain and gastric tumor patients, indicated that in vivo BrdUrd infusion with flow cytometry measurements is feasible and reliable in clinical settings. It emphasized the potential of this method for kinetic studies in clinical trials aimed at evaluating the prognostic relevance of proliferative parameters and for planning radio- and/or chemotherapy (Riccardi et al., 1988).

Dietary Assessment of Xenobiotics

A cross-sectional study described the intake of xenobiotics like heterocyclic amines (HAs), polycyclic aromatic hydrocarbons (PAHs), and others, in an adult Spanish sample. It aimed to identify dietary and lifestyle factors affecting the intake of these compounds. The study underscored the significant presence and levels of intake of these compounds from various sources, pointing to the need for adjusting intake to recommended levels by health agencies (Zapico et al., 2022).

Adduct Formation and Metabolism at Low Doses

A study using accelerator mass spectrometry (AMS) explored the dosimetry of protein and DNA adduct formation by low doses of heterocyclic amines like MeIQx and PhIP in rodents and humans. Findings indicated that rodent models might not accurately represent the human response to heterocyclic amine exposure due to differences in metabolite profiles between humans and rodents, impacting bioactivation and detoxification processes (Turteltaub et al., 1999).

Safety and Hazards

This chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard . It may cause skin irritation, serious eye irritation, and respiratory irritation . Safety measures include washing thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and avoiding breathing dust/fume/gas/mist/vapors/spray .

Future Directions

While specific future directions for 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde are not available, the synthesis of N-(pyridin-2-yl)amides and imidazo[1,2-a]pyridines from α-bromoketones and 2-aminopyridine represents a promising area of research . These compounds have significant biological and therapeutic value, and developing convenient synthetic methods for these structures is very meaningful .

Mechanism of Action

Target of Action

Imidazo[1,2-a]pyridines are a class of valuable heterocyclic scaffolds in organic synthesis and pharmaceutical chemistry

Mode of Action

Imidazo[1,2-a]pyridines are often functionalized via radical reactions, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies .

Biochemical Pathways

Imidazo[1,2-a]pyridines are often involved in various biochemical pathways due to their wide range of applications in medicinal chemistry .

Biochemical Analysis

Biochemical Properties

8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, this compound has been shown to interact with cytochrome P450 enzymes, which are involved in the metabolism of various endogenous and exogenous substances. The interaction with these enzymes can lead to either inhibition or activation, depending on the specific enzyme and the context of the reaction . Additionally, this compound can form covalent bonds with nucleophilic amino acid residues in proteins, potentially altering their structure and function .

Cellular Effects

The effects of this compound on cellular processes are diverse and depend on the cell type and concentration of the compound. In cancer cells, this compound has been observed to induce apoptosis by activating the intrinsic apoptotic pathway. This involves the upregulation of pro-apoptotic proteins such as Bax and the downregulation of anti-apoptotic proteins like Bcl-2 . Furthermore, this compound can modulate cell signaling pathways, including the MAPK/ERK and PI3K/Akt pathways, which are critical for cell proliferation and survival . These effects on cell signaling can lead to changes in gene expression and cellular metabolism, ultimately affecting cell function and viability .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One key mechanism is the formation of covalent adducts with nucleophilic sites on biomolecules, such as the thiol groups of cysteine residues in proteins . This covalent modification can inhibit enzyme activity or alter protein function. Additionally, the compound can act as an electrophile, reacting with nucleophilic DNA bases and potentially causing DNA damage . This DNA damage can trigger cellular responses such as cell cycle arrest and apoptosis .

Temporal Effects in Laboratory Settings

The stability and effects of this compound in laboratory settings can vary over time. The compound is relatively stable when stored at low temperatures (0-8°C), but it can degrade over time when exposed to light and air . In vitro studies have shown that the effects of this compound on cellular function can change over time, with prolonged exposure leading to increased cytotoxicity and apoptosis . In vivo studies have also indicated that long-term exposure to this compound can result in cumulative toxic effects on tissues and organs .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, the compound may exhibit minimal toxicity and can be used to study its therapeutic potential . At higher doses, it can cause significant toxic effects, including liver and kidney damage . Threshold effects have been observed, where a certain concentration of the compound is required to elicit a biological response . Toxicological studies have highlighted the importance of careful dose optimization to minimize adverse effects while maximizing therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can undergo further biotransformation, including conjugation with glucuronic acid or sulfate, to enhance their excretion from the body . The compound’s metabolism can affect its bioavailability and pharmacokinetics, influencing its overall efficacy and safety .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound can be actively transported into cells via specific membrane transporters, such as organic anion transporters . Once inside the cell, it can bind to intracellular proteins and accumulate in specific cellular compartments . The distribution of the compound within tissues can also be influenced by factors such as blood flow and tissue permeability .

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound has been found to localize in the nucleus, where it can interact with DNA and nuclear proteins . This nuclear localization is facilitated by specific targeting signals and post-translational modifications that direct the compound to the nucleus . Additionally, this compound can localize to other subcellular compartments, such as the mitochondria, where it can influence mitochondrial function and induce apoptosis .

Properties

IUPAC Name |

8-bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5BrN2O/c9-7-2-1-3-11-4-6(5-12)10-8(7)11/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DDCSWBYPSZSEHW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN2C=C(N=C2C(=C1)Br)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60724472 | |

| Record name | 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1194375-12-6 | |

| Record name | 8-Bromoimidazo[1,2-a]pyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60724472 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

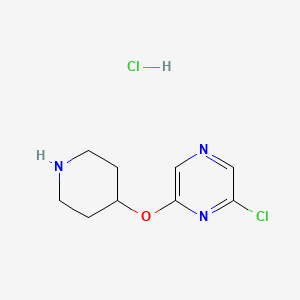

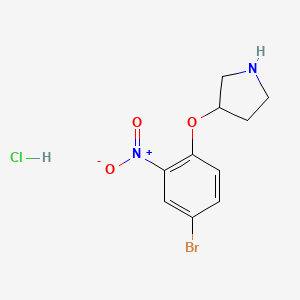

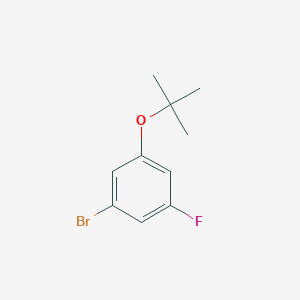

![(2S,4S)-4-{4-[(Benzyloxy)carbonyl]phenoxy}-1-(tert-butoxycarbonyl)-2-pyrrolidinecarboxylic acid](/img/structure/B1525669.png)

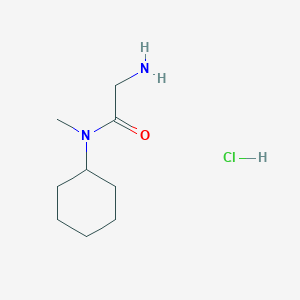

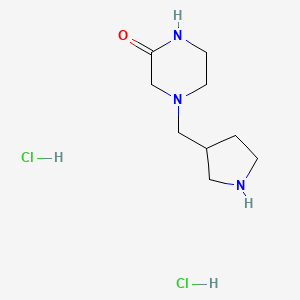

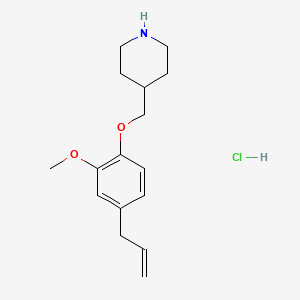

![1-Benzyl-4-[2-(3-piperidinyl)ethyl]piperazine dihydrochloride](/img/structure/B1525671.png)

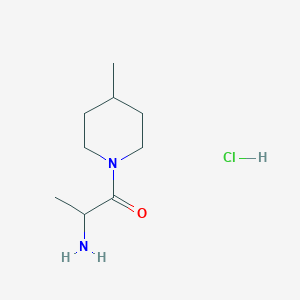

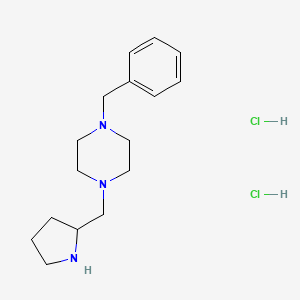

![3-[(4-Bromo-2-nitrophenoxy)methyl]piperidine hydrochloride](/img/structure/B1525678.png)